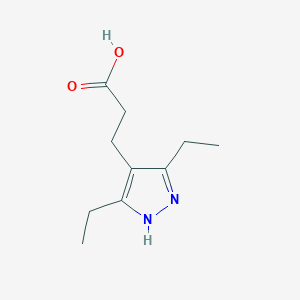

3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid

Descripción general

Descripción

3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various studies and literature.

Chemical Structure and Synthesis

The compound this compound belongs to a class of pyrazole derivatives known for their diverse biological activities. The synthesis typically involves the reaction of 3,5-diethyl-1H-pyrazole with propanoic acid derivatives under controlled conditions. Various synthetic pathways have been explored to enhance yields and purities.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity against a range of pathogens. For instance, studies have shown that related compounds possess antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Anti-inflammatory Effects

In addition to antimicrobial properties, certain pyrazole derivatives have demonstrated anti-inflammatory effects. These compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. For example, some studies have highlighted the ability of these compounds to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .

Table 2: Inhibitory Effects on Inflammatory Markers

| Compound | Inflammatory Marker Inhibition | Reference |

|---|---|---|

| This compound | TNF-α, IL-6 | |

| Other pyrazole derivatives | COX inhibition |

Case Studies

Several case studies have investigated the biological activity of pyrazole derivatives:

- Antibacterial Study : A study evaluated the antibacterial activity of various pyrazole derivatives against resistant strains of bacteria. The results indicated that this compound showed promising activity comparable to standard antibiotics .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of a series of pyrazole compounds. Results demonstrated that these compounds effectively reduced inflammation in animal models by inhibiting key inflammatory pathways .

Conclusion and Future Directions

The biological activity of this compound highlights its potential as a therapeutic agent against microbial infections and inflammatory diseases. Ongoing research is necessary to further elucidate its mechanisms of action and optimize its pharmacological properties.

Future studies should focus on:

- Exploring structure-activity relationships to identify more potent derivatives.

- Conducting in vivo studies to evaluate safety and efficacy.

- Investigating potential applications in treating drug-resistant infections.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Antithrombotic Agents : Compounds similar to 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid have been explored for their potential as antithrombotic agents. Research indicates that pyrazole derivatives can act as inverse agonists at serotonin receptors, potentially reducing platelet aggregation and offering therapeutic benefits in cardiovascular diseases .

- Anti-inflammatory Properties : Some studies have suggested that pyrazole derivatives possess anti-inflammatory effects, making them candidates for treating inflammatory diseases. The mechanism often involves inhibition of specific pathways associated with inflammation .

Agricultural Applications

- Herbicides : Research has shown that pyrazole derivatives can exhibit herbicidal activity. The structure of this compound may allow it to act against specific weed species, providing an alternative to traditional herbicides .

- Pesticides : The compound's potential as a pesticide is also under investigation. Its efficacy against various pests could be attributed to its ability to disrupt biological processes in target organisms .

Material Science Applications

- Polymer Chemistry : The incorporation of pyrazole derivatives into polymer matrices can enhance material properties such as thermal stability and mechanical strength. These modifications are crucial for developing advanced materials with tailored characteristics for specific applications .

- Nanotechnology : Research into nanocomposites involving pyrazole compounds is ongoing, as they may improve the performance of nanomaterials in electronics and catalysis due to their unique chemical properties .

Case Studies

Análisis De Reacciones Químicas

Carboxylic Acid Reactions

The propanoic acid moiety enables classical acid-derived transformations:

Esterification

Reaction with alcohols (e.g., methanol, ethanol) under acidic catalysis produces esters. For example:

Conditions: Reflux in anhydrous ethanol or methanol with catalytic sulfuric acid .

Amidation

Reaction with amines forms amides. For instance, coupling with ethylenediamine yields diamide derivatives:

Conditions: Carbodiimide-mediated coupling (e.g., EDC) in DMF or DMSO at room temperature.

Reduction

The carboxylic acid can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH):

Conditions: Anhydrous tetrahydrofuran (THF) at 0–5°C .

Pyrazole Ring Reactions

The diethyl-substituted pyrazole ring undergoes electrophilic and nucleophilic substitutions, influenced by steric effects from the ethyl groups:

Alkylation/Acylation

The NH group of the pyrazole reacts with alkyl halides or acyl chlorides:

Conditions: Base (e.g., KCO) in acetone or acetonitrile.

Condensation and Cyclization Reactions

The carboxylic acid participates in cyclocondensation to form heterocycles:

Formation of Hydrazides

Reaction with hydrazine yields hydrazide intermediates, which cyclize to oxadiazoles:

Conditions: Hydrazine hydrate in ethanol, followed by carbon disulfide in basic medium .

Aldol Condensation

The acid’s α-hydrogen enables aldol reactions with carbonyl compounds:

Conditions: Alkaline ethanol at reflux .

Oxidation of the Pyrazole Ring

Controlled oxidation with KMnO converts ethyl groups to ketones or carboxylic acids:

Conditions: Aqueous KMnO under acidic or neutral conditions .

Decarboxylation

Thermal decarboxylation removes CO, yielding a simpler pyrazole derivative:

Conditions: Heating above 200°C in inert solvent (e.g., diphenyl ether) .

Reaction Table

Key Considerations

-

Steric Effects: The ethyl groups hinder reactions at the pyrazole’s C-4 position, favoring substitutions at nitrogen or distal sites.

-

Solubility: Polar aprotic solvents (DMF, DMSO) enhance reactivity in coupling reactions.

-

Biological Relevance: Amide derivatives show antimicrobial activity against Acinetobacter baumannii (MIC: 4–8 µg/mL).

Propiedades

IUPAC Name |

3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-3-8-7(5-6-10(13)14)9(4-2)12-11-8/h3-6H2,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBZFIQSPOZKGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)CC)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.